B1574960 PSCA (14-22)

PSCA (14-22)

Cat. No.: B1574960
Attention: For research use only. Not for human or veterinary use.
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Description

The PSCA (14-22) peptide, with the amino acid sequence ALQPGTALL, is a well-characterized cytotoxic T lymphocyte (CTL) epitope restricted by the HLA-A*02:01 major histocompatibility complex (MHC) class I molecule . This epitope is derived from positions 14 to 22 of the Prostate Stem Cell Antigen (PSCA), a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that is overexpressed in a majority of prostate cancers, as well as in pancreatic, bladder, and other malignancies, making it a prominent target for cancer immunotherapy . Its primary research application is in the study of T-cell-mediated immune responses against PSCA-expressing cancers. Researchers utilize this peptide to expand and activate antigen-specific CTLs in vitro for functional assays, to study T-cell receptor recognition, and to evaluate the efficacy of vaccines and adoptive cell therapies, such as CAR-T cells . The processing of this epitope is of particular scientific interest because it occurs via a novel cytosolic pathway. The PSCA protein is destined for the endoplasmic reticulum (ER), but the PSCA14-22 epitope is destroyed by ER signal peptidase upon the protein's arrival. This indicates that the epitope must be processed from polypeptides that have never reached the ER, a pathway dependent on the proteasome and the transporter associated with antigen processing (TAP) . This peptide is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

sequence

ALQPGTALL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Prostate Stem Cell Antigen (14-22); PSCA (14-22)

Origin of Product

United States

Scientific Research Applications

Immunotherapy Applications

1.1 Induction of Cytotoxic T Lymphocytes (CTLs)
The PSCA (14-22) peptide is known for its ability to stimulate peptide-specific CTLs from patients with prostate cancer. Studies have demonstrated that this peptide can effectively induce an immune response in HLA-A2 positive individuals, leading to the generation of tumor-reactive CTLs capable of recognizing and attacking prostate cancer cells .

1.2 Mechanism of Action
The mechanism by which PSCA (14-22) induces CTLs involves its presentation on the surface of antigen-presenting cells, which subsequently activates CD8+ T cells. This activation results in the production of cytokines such as IFN-γ, which are crucial for the anti-tumor immune response .

1.3 Case Studies
In a clinical study involving patients with metastatic prostate cancer, administration of PSCA-derived peptides resulted in significant CTL responses, indicating that these peptides could be utilized in vaccine therapies aimed at enhancing anti-tumor immunity .

Diagnostic Applications

2.1 Biomarker for Prostate Cancer
PSCA expression levels have been correlated with various clinical parameters in prostate cancer, including Gleason scores and disease progression. The detection of PSCA mRNA in blood samples has been proposed as a potential biomarker for early diagnosis and prognosis of prostate cancer .

2.2 Clinical Relevance
A study indicated that patients with positive PSCA mRNA expression had a significantly lower disease-free survival rate compared to those with negative expression, highlighting the importance of PSCA as a prognostic marker .

Broader Cancer Implications

3.1 Expression in Other Cancers
Recent research has shown that PSCA is also upregulated in other malignancies such as bladder and pancreatic cancers. This suggests that the applications of PSCA (14-22) may extend beyond prostate cancer, potentially serving as a target for immunotherapy in these cancers as well .

3.2 Genetic Variations and Cancer Risk
Studies have explored the association between genetic polymorphisms in the PSCA gene and susceptibility to various cancers, including gastric and bladder cancers. These findings indicate that PSCA not only serves as a therapeutic target but may also play a role in cancer risk assessment .

Data Tables

Application Area Findings References
ImmunotherapyInduction of CTLs from HLA-A2 positive patients using PSCA (14-22). ,
Diagnostic BiomarkerCorrelation between PSCA expression levels and clinical outcomes in prostate cancer patients. ,
Broader Cancer ImplicationsUpregulation of PSCA in bladder and pancreatic cancers; genetic variations linked to cancer risk. ,

Comparison with Similar Compounds

Structural and Functional Analogues: GPI-Anchored Proteins

CD24 and CD55 are GPI-anchored proteins like PSCA. While PSCA promotes prostate cancer progression and metastasis, CD24 drives ovarian and breast cancer metastasis through immune evasion. Unlike PSCA, CD24 lacks epitope peptide-based therapeutic applications but is targeted via monoclonal antibodies. PSCA’s hydrophobic C-terminus and ER cleavage site differentiate its post-translational processing from CD24 .

Key Differences :

  • CD24 : Full-length protein targeted via antibody blockade .

Immune Checkpoint and Epitope Peptides

PD-L1 Inhibitors : PD-L1, a membrane protein overexpressed in lung and bladder cancers, suppresses T-cell activity. Unlike PSCA (14-22), PD-L1 inhibitors (e.g., pembrolizumab) target the extracellular domain of the full protein. However, PSCA and PD-L1 show significant co-expression in bladder, lung, and prostate cancers (r = +0.78, P = 0.016), suggesting synergistic therapeutic targeting .

HER2/neu (654-662): This HER2-derived peptide is used in cancer vaccines for HER2-positive breast cancer. Both peptides, however, are immunogenic and under investigation for personalized vaccines .

Dual-Function Proteins in Carcinogenesis

c-MYC: Amplification of c-MYC (8q24) correlates with prostate cancer progression and nuclear grade . Both are overexpressed in metastatic prostate cancer, but c-MYC lacks the context-dependent tumor-suppressive roles observed with PSCA .

TGF-β : Like PSCA, TGF-β exhibits dual roles—suppressing early-stage tumors but promoting metastasis in advanced cancers. PSCA’s dual function is uniquely tied to rs2294008 polymorphisms that alter protein stability and localization, whereas TGF-β signaling involves SMAD pathway dysregulation .

Therapeutic Targeting Approaches

Antibody-Drug Conjugates (ADCs) :

  • Anti-PSCA-Maytansinoid Conjugates: Achieve complete tumor regression in preclinical models by internalizing PSCA-bound antibodies .
  • Trastuzumab Emtansine (T-DM1) : Targets HER2 in breast cancer, demonstrating higher molecular specificity compared to PSCA-targeted ADCs due to HER2’s consistent overexpression .

Cancer Vaccines :

  • PSCA (14-22) is being explored as a vaccine target in prostate cancer, similar to HPV E6/E7 peptides in cervical cancer. However, HPV peptides are derived from viral oncoproteins, whereas PSCA is an endogenous tumor-associated antigen .

Research Findings and Controversies

  • Dual Roles : PSCA overexpression is oncogenic in gastric cancer (GC) but tumor-suppressive in prostate cancer when rs2294008T increases membrane-bound PSCA stability .
  • Expression Variability : PSCA mRNA is detected in DU145 and PC-3 prostate cancer cells, but protein expression is undetectable by flow cytometry, highlighting assay-dependent discrepancies .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Features Role in Cancer Therapeutic Application References
PSCA (14-22) ~1.1 kDa GPI-anchored, hydrophobic C-terminus Metastasis regulation Vaccines, ADCs
CD24 ~20 kDa GPI-anchored, immune evasion Promotes metastasis Antibody therapy
PD-L1 (extracellular) ~25 kDa Immune checkpoint Immune suppression Checkpoint inhibitors
HER2/neu (654-662) ~1.2 kDa Receptor tyrosine kinase Oncogenic signaling Vaccines -

Table 2: Genetic and Clinical Associations

Compound Genetic Variant Cancer Association Prognostic Impact References
PSCA rs2294008T Increased mRNA in GC, prostate cancer Worse in GC, better in prostate
c-MYC Amplification Prostate cancer progression Poor prognosis

Preparation Methods

Preparation Methods of PSCA (14-22)

The preparation of PSCA (14-22) primarily involves two approaches:

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most commonly used chemical method for peptide production, suitable for peptides like PSCA (14-22) which is a short peptide fragment.

Principles of SPPS
  • The peptide is assembled stepwise from the C-terminus to the N-terminus on a solid resin support.
  • Amino acids are protected by temporary (N-terminal) and permanent (side-chain) protecting groups to prevent undesired reactions.
  • The Fmoc/tBu strategy is widely preferred due to its orthogonal protecting groups, mild deprotection conditions, and reduced side reactions.
  • Reagents at high concentrations drive coupling reactions to completion, and excess reagents are removed by filtration and washing.
  • After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously.
SPPS Protocol Highlights for PSCA (14-22)
  • Use of Fmoc-protected amino acids with side-chain protecting groups stable under synthesis conditions.
  • Coupling reagents such as HBTU or HATU to promote efficient peptide bond formation.
  • Repeated cycles of deprotection and coupling to elongate the peptide chain.
  • Final cleavage using trifluoroacetic acid (TFA) to release the fully deprotected peptide.
  • Purification by high-performance liquid chromatography (HPLC) to achieve high purity.
Advantages and Challenges
  • High purity and sequence fidelity.
  • Automation possible for reproducibility.
  • Challenges include potential aggregation or incomplete coupling, which can be mitigated by optimized protocols.

Recombinant Expression in Escherichia coli

Recombinant DNA technology is another approach to prepare PSCA (14-22), especially when larger quantities or fusion proteins are required.

Expression System
  • The PSCA (14-22) coding sequence is cloned into an expression vector such as pET-28a(+) with a polyhistidine tag for purification.
  • The vector is transformed into E. coli strain BL21 (DE3), a common host for protein expression.
  • Expression is induced by IPTG in Luria-Bertani medium with antibiotic selection.
Protein Extraction and Purification
  • PSCA (14-22) or fusion proteins often form inclusion bodies due to hydrophobicity.
  • Efficient extraction requires strong detergents like SDS and ultrasound-assisted lysis to solubilize the protein.
  • Purification typically involves affinity chromatography exploiting the His-tag.
  • Further purification steps may include ion-exchange or size-exclusion chromatography.
Optimization Strategies
  • Testing different lysis buffers and detergents to maximize soluble protein yield.
  • Adjusting ultrasound treatment duration to enhance extraction.
  • Avoiding loss of protein due to precipitation with cell debris.
  • Balancing expression levels to reduce inclusion body formation.
Challenges
  • Lack of post-translational modifications in prokaryotic hosts.
  • Hydrophobicity leading to aggregation.
  • Necessity for refolding protocols if inclusion bodies are formed.

Comparative Analysis of Preparation Methods

Aspect Solid-Phase Peptide Synthesis (SPPS) Recombinant Expression in E. coli
Scale Suitable for small to medium scale Suitable for large scale
Purity High purity achievable Purity depends on extraction and purification
Time Hours to days depending on peptide length Days to weeks including cloning and expression
Cost Moderate to high (reagents and equipment) Moderate (culture media and purification)
Post-translational Modifications Not applicable Limited in prokaryotic systems
Technical Complexity Requires peptide synthesis expertise Requires molecular biology and protein purification expertise
Yield Moderate to low for longer peptides Potentially high but may require refolding

Detailed Research Findings on Recombinant PSCA (14-22) Preparation

A 2021 study optimized recombinant PSCA production in E. coli BL21 (DE3) using a pET-28a(+) vector containing PSCA with His-tags at both termini. Key findings include:

  • Confirmation of protein expression by SDS-PAGE showed a band near 15 kDa, consistent with predicted size.
  • Extraction efficiency improved significantly with strong ionic detergents (SDS) compared to mild detergents due to the hydrophobic nature of PSCA.
  • Ultrasound-assisted extraction enhanced protein solubilization by disrupting hydrophobic interactions with cellular debris.
  • Ten different extraction and purification methods were compared, with protocols involving SDS and ultrasound yielding the highest protein concentration and purity.
  • The optimized method saved time and costs while improving yield and quality for laboratory-scale production.

Summary Table of Recombinant PSCA Preparation Optimization

Method Parameter Effect on PSCA Yield and Quality Notes
Detergent Type SDS > mild detergents SDS solubilizes hydrophobic protein better
Ultrasound Treatment Longer treatment increases yield Facilitates detachment from cell debris
Expression Host E. coli BL21 (DE3) Standard host with high expression capacity
Fusion Tag His-tag at N- and C-termini Enables affinity purification
Purification Strategy Affinity chromatography followed by polishing Ensures high purity

Q & A

Q. Example Design Matrix :

RunTemperatureCatalystYield (%)
125°C0.1 M62
240°C0.1 M75
325°C0.2 M68
440°C0.2 M82

Interpretation: Higher temperature and catalyst concentration synergistically improve yield .

Basic: What ethical considerations are critical when collecting and analyzing data on PSCA (14-22)?

Answer:

  • Informed Consent : Required if human subjects are involved (e.g., toxicity studies) .
  • Data Integrity : Avoid selective reporting; disclose all raw data and anomalies .
  • Safety Protocols : Follow MSDS guidelines for handling hazardous reagents .

Advanced: What frameworks (e.g., FINER, PICO) are effective for formulating research questions on PSCA (14-22)'s mechanisms?

Answer:

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
    • Example: "How does PSCA (14-22) interact with lipid bilayers at varying pH levels?" .
  • PICO Framework : Define Population (e.g., in vitro models), Intervention (dose), Comparison (control groups), Outcome (membrane permeability) .

Basic: How to structure a research proposal for studying PSCA (14-22) with emphasis on methodological rigor?

Answer:

  • Objectives : Align with gaps identified in literature reviews (e.g., "Determine the role of solvent polarity in crystallization").
  • Methods : Specify instrumentation (e.g., XRD for crystallinity analysis) and statistical tools (e.g., R for multivariate analysis) .
  • Validation Plan : Include replication steps and negative controls .

Advanced: How to integrate multidisciplinary approaches (e.g., chemical engineering and computational modeling) in PSCA (14-22) research?

Answer:

  • Computational Tools : Use molecular dynamics simulations (e.g., GROMACS) to predict binding affinities .
  • Process Optimization : Apply membrane separation technologies (CRDC subclass RDF2050104) for scalable purification .
  • Data Synthesis : Combine experimental results with DFT calculations to validate thermodynamic stability .

Basic: What are the best practices for documenting experimental procedures and results in PSCA (14-22) studies?

Answer:

  • APA Guidelines : Report methods in passive voice (e.g., "The solution was centrifuged at 10,000 rpm") .
  • Data Logs : Record timestamps, equipment calibration details, and raw data files .
  • Visual Aids : Use line graphs for kinetic studies and tables for comparative analysis .

Advanced: How to assess the validity and reliability of novel analytical techniques applied to PSCA (14-22)?

Answer:

  • Validation Metrics : Calculate accuracy (% recovery), precision (RSD <5%), and LOD/LOQ .
  • Cross-Validation : Compare results with established methods (e.g., HPLC vs. LC-MS) .
  • Inter-Lab Trials : Collaborate with external labs to test reproducibility under varied conditions .

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